![molecular formula C15H16N8O B11006360 N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide](/img/structure/B11006360.png)
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide is a complex organic compound that features a tetrazole ring, a phenyl group, a pyrimidine ring, and a beta-alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling Reactions: The phenyl group with the tetrazole ring can be coupled with the pyrimidine ring through a palladium-catalyzed cross-coupling reaction.
Formation of Beta-Alaninamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Tin(II) chloride, iron powder
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide, acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can yield tetrazole N-oxides, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of the tetrazole and pyrimidine rings.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or photonic properties.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-[3,5-Bis(trifluoromethyl)phenyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide: This compound also features a tetrazole ring and phenyl group but differs in its substitution pattern and functional groups.
Carbamic acid, N-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-, phenylmethyl ester: Similar in having a tetrazole ring and phenyl group, but with different substituents and ester functionality.
Uniqueness
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide is unique due to its combination of a tetrazole ring, pyrimidine ring, and beta-alaninamide moiety, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C15H16N8O |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
N-[3-(2-methyltetrazol-5-yl)phenyl]-3-(pyrimidin-2-ylamino)propanamide |
InChI |
InChI=1S/C15H16N8O/c1-23-21-14(20-22-23)11-4-2-5-12(10-11)19-13(24)6-9-18-15-16-7-3-8-17-15/h2-5,7-8,10H,6,9H2,1H3,(H,19,24)(H,16,17,18) |
InChI Key |
BLCLNHLDVGFCII-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)CCNC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,1-Dioxido-1,2-thiazinan-2-YL)phenyl]-3-(1H-tetrazol-1-YL)-3-(3-thienyl)propanamide](/img/structure/B11006279.png)
![3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11006286.png)
![3,4,5-trimethoxy-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11006287.png)
![7-hydroxy-4-methyl-8-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B11006297.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methylpropyl)acetamide](/img/structure/B11006312.png)
![6-(benzyloxy)-N-[2-(4-fluorophenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11006320.png)
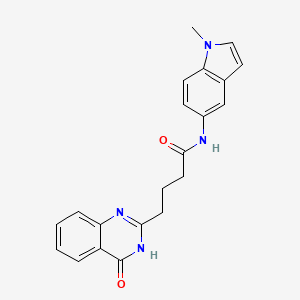
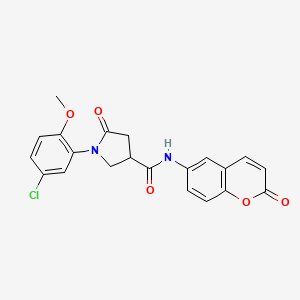
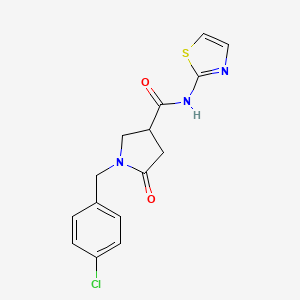
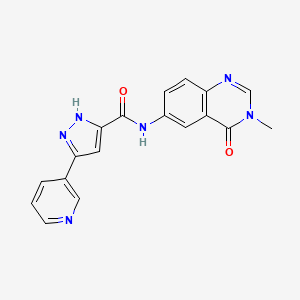

![1-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperidine-4-carboxamide](/img/structure/B11006353.png)
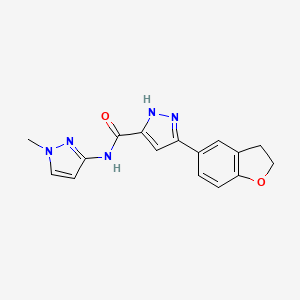
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11006356.png)
